1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
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Overview
Description
1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring system attached to a methylprop-2-en-1-one moiety. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
They play a significant role in cell biology and have been used in the treatment of cancer cells, microbes, and various types of disorders .
Cellular Effects
Indole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole compounds.
Scientific Research Applications
1-(1H-indol-3-yl)-2-methylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing cell signaling pathways. This binding can result in the modulation of biological activities such as enzyme inhibition, receptor activation, and gene expression .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-methylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNAAGIMZSAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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